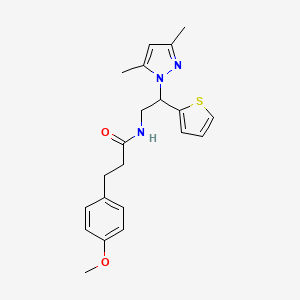

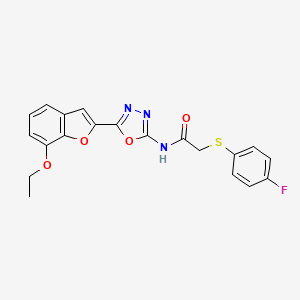

![molecular formula C20H14Cl3N3OS2 B2598662 6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime CAS No. 338976-35-5](/img/structure/B2598662.png)

6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound, also known as CITCO, belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond . It is an imidazothiazole derivative .

Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring linked to an imidazole ring through a CC or CN bond . The InChI code for this compound is1S/C12H7ClN2OS2/c13-8-1-3-9 (4-2-8)18-11-10 (7-16)15-5-6-17-12 (15)14-11/h1-7H . Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 436.74 . Unfortunately, other physical and chemical properties like melting point, boiling point, or solubility were not found in the available resources.Aplicaciones Científicas De Investigación

Stereoisomerization and Therapeutic Potential

CITCO has been studied for its role as an agonist of the human constitutive androstane receptor (hCAR), which is a critical hepatic xenobiotic sensor. Research focusing on the stereochemistry of CITCO reveals its E/Z isomerizations in solution, which could impact its stability and, consequently, its therapeutic potential. Molecular modeling suggests that both stereoisomers can bind to hCAR, underscoring its relevance in developing therapies for liver diseases and metabolic disorders (Diethelm-Varela et al., 2020).

Synthesis of pH-sensitive Spin Probes

The structural framework of CITCO has been utilized in the synthesis of novel pH-sensitive spin probes. By exploiting the reactivity of its imidazole oxide moieties, researchers have developed stable nitroxides for use in electron paramagnetic resonance (EPR) spectroscopy. This application highlights the compound's utility in biochemical studies and its potential in monitoring physiological pH changes (Kirilyuk et al., 2003).

Cytotoxic Activity Against Cancer Cell Lines

A series of derivatives synthesized from the structural backbone of CITCO demonstrated significant cytotoxic activity against various human and murine cancer cell lines. The research identified potent compounds that induce cytotoxicity through apoptosis without arresting the cell cycle. This finding positions CITCO derivatives as potential leads in anticancer drug development (Kumar et al., 2014).

Regioselective Sulfenylation in Synthesis

The compound's structural motif has been leveraged in the regioselective sulfenylation of imidazo[1,2-a]pyridines, demonstrating the chemical versatility of CITCO-related structures. This methodological advancement facilitates the synthesis of diverse sulfanyl-imidazopyridines, expanding the toolkit for developing novel molecules with potential biological activities (Bagdi et al., 2015).

Antitumor Agents from Imidazo[2,1-b]thiazoles

Research into the antitumor activity of guanylhydrazones derived from CITCO and related imidazo[2,1-b]thiazoles has provided insights into their mechanism of action, including inhibition of mitochondrial Complex III and induction of apoptosis in cancer cell lines. These compounds demonstrate the broader applicability of CITCO derivatives in exploring new cancer therapies (Andreani et al., 2005).

Mecanismo De Acción

CITCO is known to stimulate human constitutive androstane receptor (CAR) nuclear translocation . It displays > 100-fold selectivity over PXR receptors and no activity at LXR, ERα, ERβ, PPAR, RAR, FXR, VDR, and THR . It induces CAR nuclear translocation and expression of CYP2B6 in hepatocytes in vitro .

Safety and Hazards

Propiedades

IUPAC Name |

(E)-1-[6-[(4-chlorophenyl)methylsulfanyl]imidazo[2,1-b][1,3]thiazol-5-yl]-N-[(3,4-dichlorophenyl)methoxy]methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14Cl3N3OS2/c21-15-4-1-13(2-5-15)12-29-19-18(26-7-8-28-20(26)25-19)10-24-27-11-14-3-6-16(22)17(23)9-14/h1-10H,11-12H2/b24-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGQNVNLQBDMOOJ-YSURURNPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=C(N3C=CSC3=N2)C=NOCC4=CC(=C(C=C4)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CSC2=C(N3C=CSC3=N2)/C=N/OCC4=CC(=C(C=C4)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14Cl3N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[3-chloro-5-(trifluoromethyl)-2-pyridinyl][1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2598582.png)

![N-phenethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2598583.png)

![3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]propanoic acid](/img/structure/B2598584.png)

![2-(4-Methoxyphenyl)sulfanyl-~{n}-(2-Methyl-5,6-Dihydro-4~{h}-Cyclopenta[c]pyrazol-3-Yl)ethanamide](/img/structure/B2598588.png)

![1-[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2598594.png)

![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(cyclopentylthio)ethanone](/img/structure/B2598595.png)

![((1R,5S)-3-benzyl-3,8-diazabicyclo[3.2.1]octan-8-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2598597.png)

![N-(3-methyl-4-(N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2598598.png)